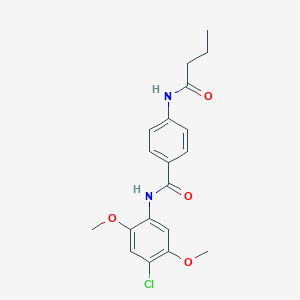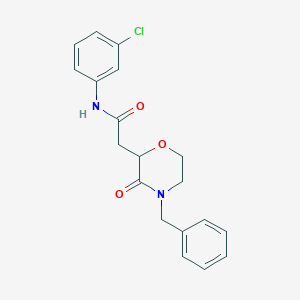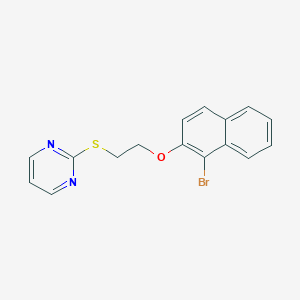![molecular formula C25H20ClN5O2S B215556 N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B215556.png)
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide, also known as AC-93253, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound binds to a specific protein target, inhibiting its activity and leading to a range of physiological effects. In
Mecanismo De Acción
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide binds to a specific protein target, inhibiting its activity. The protein target is involved in a range of physiological processes, including cell proliferation, inflammation, and apoptosis. By inhibiting the activity of this protein, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide can modulate these processes and lead to a range of physiological effects.
Biochemical and Physiological Effects
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been shown to have a range of biochemical and physiological effects. In cancer models, the compound has been shown to inhibit cell proliferation and induce apoptosis. In inflammation models, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease models, the compound has been shown to protect against neuronal damage and improve cognitive function. These effects are thought to be mediated through the inhibition of the protein target.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide in lab experiments. The compound may have off-target effects, and its activity may be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the study of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide. One direction is to further explore the therapeutic potential of the compound in different disease models. Another direction is to optimize the synthesis and modification of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide to improve its efficacy and reduce off-target effects. Additionally, the protein target of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide could be further characterized to better understand its role in physiological processes. Finally, the safety and efficacy of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide in humans will need to be further evaluated in clinical trials.
Métodos De Síntesis
The synthesis of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide is a complex process that involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with 6-(4-chlorophenylthiomethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a base to form the final product, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide. The synthesis of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been optimized to improve yield and purity, and the compound is now readily available for research purposes.
Aplicaciones Científicas De Investigación
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein target, leading to a range of physiological effects. N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been studied in a variety of disease models, including cancer, inflammation, and neurodegenerative diseases. The compound has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propiedades
Nombre del producto |
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide |
|---|---|
Fórmula molecular |
C25H20ClN5O2S |
Peso molecular |
490 g/mol |
Nombre IUPAC |
(NE)-N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-11-13-21(14-12-18)34-16-20-15-22(32)29-24(28-20)31-25(27-19-9-5-2-6-10-19)30-23(33)17-7-3-1-4-8-17/h1-15H,16H2,(H3,27,28,29,30,31,32,33) |
Clave InChI |
UDRDFUMXZFLKPS-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/N=C(\NC2=CC=CC=C2)/NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)
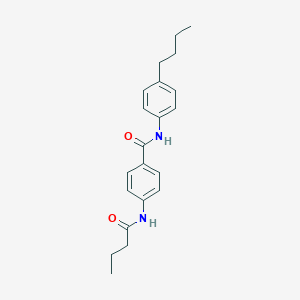
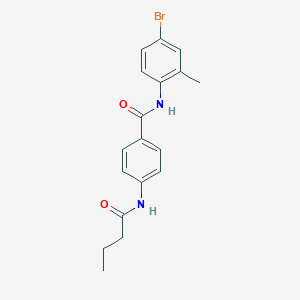

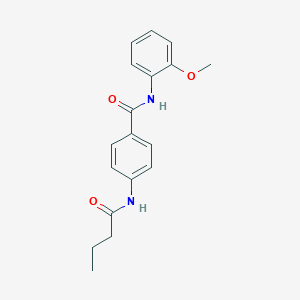
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

